REACTION_CXSMILES
|
[F-].[Cs+].C([Sn](CCCC)(CCCC)[C:8]1[CH:13]=[CH:12][N:11]=[N:10][CH:9]=1)CCC.[F:22][C:23]([F:33])([F:32])[C:24]1[CH:29]=[C:28](I)[C:27]([OH:31])=[CH:26][CH:25]=1>C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1.[Cu]I>[N:11]1[CH:12]=[CH:13][C:8]([C:26]2[CH:25]=[C:24]([C:23]([F:33])([F:32])[F:22])[CH:29]=[CH:28][C:27]=2[OH:31])=[CH:9][N:10]=1 |f:0.1,^1:37,39,58,77|
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Name
|
|
Quantity
|
335.8 g
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Type
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reactant
|
Smiles
|
[F-].[Cs+]
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Name
|
|
Quantity
|
408 g
|
Type
|
reactant
|
Smiles
|
C(CCC)[Sn](C1=CN=NC=C1)(CCCC)CCCC
|
Name
|
|
Quantity
|
318.3 g
|
Type
|
reactant
|
Smiles
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FC(C1=CC=C(C(=C1)I)O)(F)F
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Name
|
|
Quantity
|
61.31 g
|
Type
|
catalyst
|
Smiles
|
C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1
|
Name
|
copper (I) iodide
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Quantity
|
40 g
|
Type
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catalyst
|
Smiles
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[Cu]I
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Control Type
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UNSPECIFIED
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Setpoint
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47.5 (± 2.5) °C
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
|
Acetonitrile (9 L) was sparged with nitrogen for 2 hours
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Duration
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2 h
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Type
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TEMPERATURE
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Details
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The reaction was cooled
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Type
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CUSTOM
|
Details
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partitioned between TBME (2×5 L) and aqueous hydrochloric acid solution (2 N, 2×5 L)
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Type
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FILTRATION
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Details
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The resulting biphasic solution was filtered
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Type
|
CUSTOM
|
Details
|
the layers separated
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Type
|
CUSTOM
|
Details
|
to obtain a pH=4-5
|
Type
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EXTRACTION
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Details
|
The resulting suspension was extracted with EtOAc (10 L)
|
Type
|
CONCENTRATION
|
Details
|
the organic layer concentrated in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
N1=NC=C(C=C1)C1=C(C=CC(=C1)C(F)(F)F)O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 60% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |